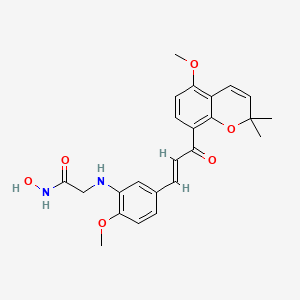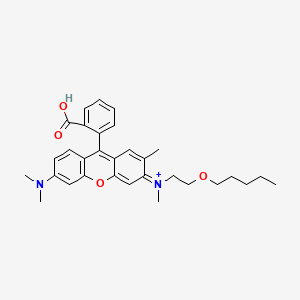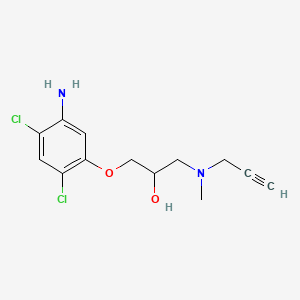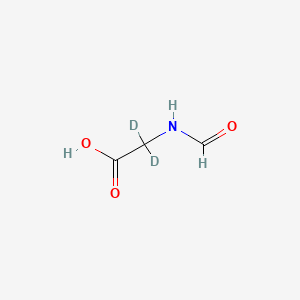![molecular formula C34H36N2O9 B12379062 [(19S)-10,19-diethyl-19-[(1-methylcyclopropanecarbonyl)oxymethoxy]-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl 1-methylcyclopropane-1-carboxylate](/img/structure/B12379062.png)
[(19S)-10,19-diethyl-19-[(1-methylcyclopropanecarbonyl)oxymethoxy]-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl 1-methylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[(19S)-10,19-diethyl-19-[(1-methylcyclopropanecarbonyl)oxymethoxy]-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl 1-methylcyclopropane-1-carboxylate” is a complex organic molecule characterized by multiple rings, functional groups, and stereocenters. Compounds of this nature often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure, introduction of functional groups, and stereochemical control. Common synthetic strategies may include:
Cyclization reactions: to form the pentacyclic core.
Functional group transformations: to introduce the oxymethoxy and carboxylate groups.
Stereoselective reactions: to ensure the correct spatial arrangement of atoms.
Industrial Production Methods
Industrial production of complex organic molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysis: to enhance reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
Scale-up processes: to transition from laboratory to industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Reagents commonly used in these reactions may include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, the compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology
In biology, the compound may exhibit biological activity, making it of interest for studies on enzyme interactions, cellular processes, or metabolic pathways.
Medicine
In medicine, the compound may have potential therapeutic applications, such as acting as a drug candidate for the treatment of specific diseases or conditions.
Industry
In industry, the compound may be used in the development of new materials, catalysts, or chemical processes.
Wirkmechanismus
The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other pentacyclic molecules with similar functional groups and stereochemistry. Examples might include:
Pentacyclic triterpenoids: Naturally occurring compounds with similar ring structures.
Synthetic analogs: Molecules designed to mimic the structure and function of the compound.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and stereocenters, which can result in distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C34H36N2O9 |
|---|---|
Molekulargewicht |
616.7 g/mol |
IUPAC-Name |
[(19S)-10,19-diethyl-19-[(1-methylcyclopropanecarbonyl)oxymethoxy]-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl 1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C34H36N2O9/c1-5-20-21-13-19(42-17-43-29(38)32(3)9-10-32)7-8-25(21)35-27-22(20)15-36-26(27)14-24-23(28(36)37)16-41-31(40)34(24,6-2)45-18-44-30(39)33(4)11-12-33/h7-8,13-14H,5-6,9-12,15-18H2,1-4H3/t34-/m0/s1 |
InChI-Schlüssel |
DPBHVNJHAAMXON-UMSFTDKQSA-N |
Isomerische SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OCOC(=O)C5(CC5)C)C2=NC6=C1C=C(C=C6)OCOC(=O)C7(CC7)C |
Kanonische SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OCOC(=O)C5(CC5)C)C2=NC6=C1C=C(C=C6)OCOC(=O)C7(CC7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



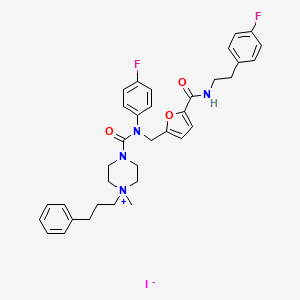
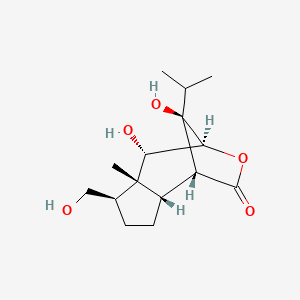


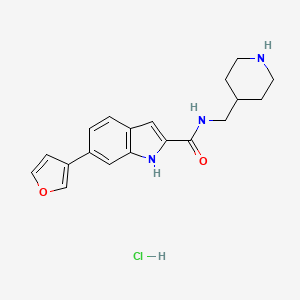
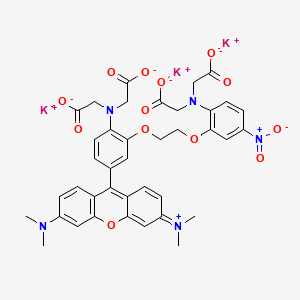
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)

